6-Hydroxybenzothiazole

説明

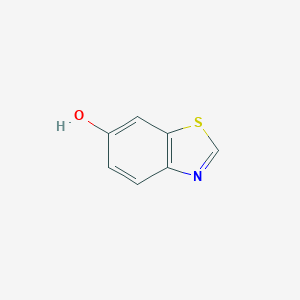

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,3-benzothiazol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NOS/c9-5-1-2-6-7(3-5)10-4-8-6/h1-4,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORIIXCOYEOIFSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)SC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50159613 | |

| Record name | 6-Hydroxybenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50159613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13599-84-3 | |

| Record name | 6-Hydroxybenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013599843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxybenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50159613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 6 Hydroxybenzothiazole

Established Synthetic Routes to 6-Hydroxybenzothiazole

The synthesis of this compound, a key heterocyclic scaffold, can be achieved through several established methodologies. These routes often involve the construction of the thiazole (B1198619) ring onto a pre-functionalized benzene (B151609) ring or the modification of a quinone precursor.

Synthesis from 1,4-Benzoquinone (B44022) and Thiourea (B124793) Derivatives

A notable route to 2-amino-6-hydroxybenzothiazoles involves the reaction of 1,4-benzoquinone with thiourea or its N-substituted derivatives in the presence of a strong acid, such as concentrated hydrochloric acid. sciencemadness.orgacs.org This method provides a convenient pathway to a variety of 2-amino-6-hydroxybenzothiazoles. sciencemadness.org The reaction is believed to proceed through an intermediate S-(2,5-dihydroxyphenyl)thiouronium chloride, which can also be independently treated with benzoquinone to yield the same product. sciencemadness.org This suggests the thiouronium salt is a key intermediate in this synthetic pathway. sciencemadness.org

Another approach starting from 1,4-benzoquinone involves its reaction with L-cysteine ethyl ester hydrochloride. arkat-usa.org This initial reaction, conducted in methanol (B129727) at room temperature, yields ethyl (R)-2-amino-3-(2,5-dihydroxyphenylsulfanyl)propanoate hydrochloride. arkat-usa.org Subsequent oxidation of this intermediate is a critical step in forming the benzothiazole (B30560) ring system. arkat-usa.org

Synthesis via Ring Contraction of BenzoCurrent time information in Bangalore, IN.researchgate.netthiazine Intermediates

The formation of the this compound core can also be accomplished through the ring contraction of a benzo Current time information in Bangalore, IN.researchgate.netthiazine intermediate. researchgate.netnih.gov This strategy is particularly useful for synthesizing this compound-2-carboxylic acid and its esters. researchgate.netnih.gov The process typically begins with the Michael addition of a cysteine ester to 1,4-benzoquinone, forming a hydroquinone (B1673460) intermediate. nih.gov This is followed by oxidation, often with potassium ferricyanide, to yield a benzothiazine derivative. nih.gov

This benzothiazine intermediate can be remarkably stable but undergoes a ring contraction in an acidic medium to form the desired benzothiazole ring. researchgate.netnih.gov The proposed mechanism for this contraction involves the hydrolysis of the benzothiazine ring to a mercaptoaldehyde derivative, followed by an intramolecular attack to form the contracted ring, and subsequent oxidation and decarboxylation. nih.gov It has been noted that a similar ring contraction of a 7-hydroxydihydrobenzothiazine, where a carbon at the 2-position is lost, occurs in a biomimetic synthesis of a firefly luciferin (B1168401) model compound. wiley.com

Catalytic Sandmeyer-Type Cyanation for 2-Cyano-6-hydroxybenzothiazole (B1631455) Synthesis

The synthesis of 2-cyano-6-hydroxybenzothiazole, a crucial intermediate for firefly luciferin, can be efficiently achieved through a catalytic Sandmeyer-type cyanation reaction. researchgate.nettandfonline.comresearchgate.net This method involves the conversion of 2-amino-6-hydroxybenzothiazole (B1265925) to its corresponding diazonium tetrafluoroborate (B81430) salt. researchgate.nettandfonline.com This salt is then subjected to cyanation in the presence of a copper(I)/copper(II) catalyst system, often with N,N,N′,N′-tetramethylethylenediamine (TMEDA) as a ligand. researchgate.nettandfonline.com This catalytic approach offers mild reaction conditions, high yields, and is suitable for large-scale synthesis. researchgate.nettandfonline.com An alternative, more direct, and economical approach for producing 2-cyano-6-hydroxybenzothiazole has also been reported. researchgate.net

It is important to note that traditional cyanation methods, such as the Rosenmund-von Braun and classical Sandmeyer reactions, have drawbacks including the need for stoichiometric amounts of copper cyanide and the production of metal waste. tandfonline.com The catalytic version addresses some of these limitations. tandfonline.com

Alternative Synthetic Strategies and Novel Approaches

Beyond the primary routes, other synthetic strategies for this compound and its derivatives have been explored. One such method involves the synthesis of 2-substituted-6-hydroxy and 6-methoxybenzothiazoles from ethyl this compound-2-carboxylate, which is itself derived from 1,4-benzoquinone. arkat-usa.orgresearchgate.net

Furthermore, the development of environmentally benign procedures is an ongoing area of research. For instance, a copper-catalyzed cyanation of aryl bromides using potassium hexacyanoferrate(II) has been described as a novel protocol that avoids highly toxic alkali cyanides. researchgate.net The synthesis of benzothiazoles via the condensation of 2-aminobenzenethiol with various carbonyl compounds is a widely used method, and advancements in this area focus on greener reaction conditions. mdpi.com

Derivatization and Functionalization Strategies of this compound

The this compound scaffold serves as a versatile platform for the synthesis of a wide range of derivatives with potential applications in medicinal chemistry.

Synthesis of this compound-2-carboxamides

A significant area of derivatization involves the synthesis of this compound-2-carboxamides. These compounds have garnered interest, for example, as potential monoamine oxidase B (MAO-B) inhibitors. nih.gov The general synthetic approach often starts with methyl or ethyl this compound-2-carboxylate as a core intermediate. nih.gov

The synthesis of these carboxamides can be achieved through several steps. For instance, the hydroxyl group of the this compound-2-carboxylate can be alkylated with various chloroalkyl amines in the presence of a base like potassium carbonate. nih.gov Alternatively, the hydroxyl group can be reacted with an alpha, omega-dibromoalkane to introduce a linker, which is then further reacted with amines or amino acid esters. nih.gov The resulting ester can then be coupled with a desired amine to form the final carboxamide, often using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine). nih.gov

A variety of amines, including alicyclic amines, cycloalkyl amines, and amino acids, have been utilized in the synthesis of these carboxamides, leading to a diverse library of compounds for biological evaluation. nih.gov

O-Acyl Derivatives of this compound-2-sulfonamide

A significant area of research has been the synthesis of O-acyl derivatives of this compound-2-sulfonamide. These compounds have been investigated as potential prodrugs designed to enhance the delivery of the parent phenol, particularly in ocular applications. researchgate.net The general synthesis involves the acylation of the hydroxyl group of this compound-2-sulfonamide.

The process starts with the parent compound, this compound-2-sulfonamide, which is treated with an appropriate acylating agent, such as an acid chloride or anhydride, often in the presence of a base to facilitate the reaction. A series of these derivatives were prepared to evaluate their utility as topically active inhibitors of carbonic anhydrase. researchgate.netcapes.gov.brderpharmachemica.com For instance, the pivaloyl ester derivative, 2-sulfamoyl-6-benzothiazolyl 2,2-dimethylpropionate, was found to enhance delivery through the isolated albino rabbit cornea by a factor of 40 compared to the parent phenol. researchgate.net In vitro studies confirmed that these esters act as substrates for ocular esterases, which hydrolyze the ester to release the active sulfonamide during corneal translocation. researchgate.net

Table 1: Examples of Synthesized O-Acyl Derivatives of this compound-2-sulfonamide Data sourced from studies on carbonic anhydrase inhibitors. researchgate.net

| Acyl Group | Derivative Name | Parent Compound |

| Pivaloyl | 2-Sulfamoyl-6-benzothiazolyl 2,2-dimethylpropionate | This compound-2-sulfonamide |

| Acetyl | Acetoxy-6-benzothiazole-2-sulfonamide | This compound-2-sulfonamide |

| Propionyl | Propionyloxy-6-benzothiazole-2-sulfonamide | This compound-2-sulfonamide |

Formation of 2-Cyano-6-hydroxybenzothiazole from 2-Cyano-6-methoxybenzothiazole (B49272)

The conversion of 2-cyano-6-methoxybenzothiazole to 2-cyano-6-hydroxybenzothiazole is a critical demethylation step in the synthesis of important compounds like D-luciferin, for which it is a key intermediate. oup.comresearchgate.net

A well-established method for this transformation is the fusion of 2-cyano-6-methoxybenzothiazole with pyridine (B92270) hydrochloride. oup.comarkat-usa.org The reaction mixture is heated to a high temperature (e.g., 200°C) under a nitrogen atmosphere for a short period. oup.com This process effectively cleaves the methyl-ether bond, leaving the nitrile group intact, to yield the desired hydroxylated product with high efficiency (around 90%). arkat-usa.org

An alternative demethylation strategy has also been developed, employing a reagent composed of aluminum chloride and a metal iodide, such as sodium iodide or magnesium iodide. google.com This method operates at significantly lower temperatures (30-70°C) over several hours. google.com The proposed mechanism involves the coordination of the Lewis acidic aluminum chloride to the methoxy (B1213986) oxygen, weakening the O-methyl bond, while the iodide ion attacks the methyl group. google.com

Table 2: Comparison of Demethylation Methods

| Method | Reagents | Temperature | Atmosphere | Yield | Reference |

| Fusion | Pyridine Hydrochloride | ~200°C | Nitrogen | ~90% | oup.com |

| Lewis Acid/Iodide | Aluminum Chloride, Sodium Iodide | 40-60°C | Not specified (lucifuge) | High | google.com |

General Strategies for Benzothiazole Derivative Synthesis

The synthesis of the benzothiazole core is well-documented, with several general strategies available. The most prevalent method involves the condensation of a 2-aminothiophenol (B119425) with a carbonyl-containing compound. researchgate.netnih.govmdpi.com

Key synthetic routes include:

Condensation with Aldehydes or Ketones : 2-Aminothiophenol reacts with various aldehydes or ketones, often under acidic or oxidative conditions, to form the corresponding 2-substituted benzothiazole. nih.govairo.co.in

Condensation with Carboxylic Acids : The reaction between 2-aminothiophenol and a carboxylic acid, frequently promoted by dehydrating agents like polyphosphoric acid (PPA), is a reliable method for producing 2-substituted benzothiazoles. jyoungpharm.orgjddtonline.info

Intramolecular Cyclization of Thioamides : Thiobenzanilides can undergo intramolecular cyclization to form benzothiazoles. nih.gov This can be promoted by oxidizing agents such as phenyliodine(III) bis(trifluoroacetate) (PIFA). nih.gov

Reaction with Acyl Chlorides : The condensation of 2-aminothiophenol with acyl chlorides provides another direct route to 2-substituted benzothiazoles. mdpi.com

These methods offer versatility, allowing for the introduction of a wide array of substituents at the 2-position of the benzothiazole ring system. researchgate.netorganic-chemistry.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of benzothiazole derivatives to create more sustainable and environmentally benign processes. ijnc.ir While specific reports on the green synthesis of this compound are limited, general green approaches for the benzothiazole scaffold are widely applicable. mdpi.comairo.co.in

These approaches focus on several key areas:

Use of Green Solvents : Traditional syntheses often use volatile and hazardous organic solvents. Green alternatives involve using water, ethanol, or ionic liquids, which are non-toxic and often recyclable. airo.co.inorganic-chemistry.org The synthesis of benzothiazoles in an aqueous medium using a reusable acid catalyst like samarium triflate has been demonstrated. organic-chemistry.org

Solvent-Free Conditions : Eliminating the solvent entirely reduces waste and simplifies purification. airo.co.inorgchemres.org Ball-milling, a mechanochemical technique, has been successfully used for the solvent-free synthesis of benzothiazole derivatives using a recyclable ZnO-NP catalyst. rsc.org

Energy-Efficient Methods : Microwave irradiation and ultrasound are used to accelerate reactions, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. airo.co.ind-nb.info

Use of Recyclable and Benign Catalysts : Replacing stoichiometric reagents with catalytic amounts of recyclable or non-toxic catalysts is a core principle. orgchemres.orgrsc.org Examples include the use of heterogeneous catalysts like SnP2O7, natural-based catalysts like Gum Arabic/Zr(IV), and biocatalysts such as laccase. mdpi.comorgchemres.orgresearchgate.net

Atom Economy : Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Three-component reactions, such as reacting nitroarenes, alcohols, and sulfur powder, exemplify this principle in synthesizing 2-substituted benzothiazoles. organic-chemistry.org

Table 3: Overview of Green Synthetic Approaches for Benzothiazoles

| Green Principle | Method/Reagent | Advantages | Reference |

| Green Solvent | Water, β-Cyclodextrin | Neutral conditions, high yields, recyclable mediator | researchgate.net |

| Solvent-Free | Ball-milling, ZnO-NPs | Recyclable catalyst, low E-factor, easy product isolation | rsc.org |

| Energy Efficiency | Microwave Irradiation | Reduced reaction times and energy consumption | airo.co.in |

| Recyclable Catalyst | Gum Arabic/Zr(IV) | Heterogeneous, reusable, solvent-free | orgchemres.org |

| Benign Reagents | H₂O₂/HCl | Room temperature reaction, excellent yields | nih.gov |

By integrating these green chemistry principles, the synthesis of benzothiazoles, including derivatives of this compound, can be made more efficient, economical, and environmentally sustainable. mdpi.comairo.co.inrsc.org

Advanced Spectroscopic Characterization and Computational Studies of 6 Hydroxybenzothiazole and Its Derivatives

Spectroscopic Analysis Techniques

Spectroscopic analysis is fundamental to the structural elucidation and photophysical investigation of 6-Hydroxybenzothiazole derivatives. Techniques ranging from Nuclear Magnetic Resonance to fluorescence spectroscopy are employed to map atomic connectivity, probe electronic transitions, and measure excited-state dynamics.

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of this compound and its analogues in solution. It provides information on the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the electronic environment of hydrogen atoms in a molecule. The chemical shift (δ), measured in parts per million (ppm), is indicative of the shielding or deshielding of a proton. In this compound derivatives, the protons on the aromatic rings exhibit characteristic chemical shifts. For instance, in a study of 2-cyano-6-hydroxy benzothiazole (B30560) (CHBT), the chemical shifts were recorded in deuterated dimethyl sulfoxide (DMSO-d6) under varying pD conditions (the equivalent of pH in D₂O). The data shows shifts in proton signals upon changes in acidity, reflecting the protonation state of the molecule.

Below is a table of ¹H NMR chemical shifts for 2-cyano-6-hydroxy benzothiazole (CHBT) at a concentration of 0.01M in DMSO-d6, demonstrating the effect of pD on the proton environment.

| Proton Assignment | δ (pD 7.0) (ppm) | δ (pD 2.0) (ppm) | δ (pD 9.5) (ppm) | Δδ (pD 9.5 vs 7.0) (ppm) |

|---|---|---|---|---|

| a | 7.59 | 7.59 | 7.49 | -0.10 |

Table adapted from supporting information on the photophysical and NMR studies of 2-cyano-6-hydroxy benzothiazole.

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning proton and carbon signals and elucidating complex molecular structures by revealing correlations between different nuclei. huji.ac.ilscribd.com

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. scribd.comprinceton.edu It is used to map out the spin systems within a molecule, helping to piece together fragments of the structure.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates the chemical shifts of protons directly attached to a heteronucleus, most commonly ¹³C. scribd.comprinceton.edu This provides a direct link between a proton and the carbon it is bonded to, which is crucial for assigning the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique detects longer-range couplings between protons and carbons (typically over two to four bonds). scribd.comprinceton.edu It is particularly valuable for identifying quaternary carbons (which have no attached protons) and for connecting different spin systems together. libretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) : These experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu They are essential for determining the stereochemistry and conformation of molecules by revealing through-space proximities. researchgate.net

The application of these techniques is critical in confirming the substitution patterns on the benzothiazole ring and determining the conformation of derivatives. researchgate.netresearchgate.net

For nitrogen-containing heterocycles like this compound, long-range ¹H-¹⁵N heteronuclear shift correlation is a powerful, albeit challenging, technique. nih.gov The low natural abundance (0.37%) and low gyromagnetic ratio of the ¹⁵N nucleus make its detection difficult. nih.gov However, experiments like the Gradient Heteronuclear Multiple-Bond Correlation (GHMBC) can establish correlations between protons and nitrogen atoms over multiple bonds. nih.gov

This methodology was successfully used to determine the structure of 2,6-dihydroxybenzothiazole, a metabolite formed during the biodegradation of benzothiazole. nih.gov By observing a correlation between a specific proton on the benzene (B151609) ring and the nitrogen atom of the thiazole (B1198619) ring, researchers were able to unambiguously confirm the position of the second hydroxyl group at the C6 position. nih.gov This demonstrates the technique's utility in providing definitive structural information that might be unattainable by other means. huji.ac.il

UV-Visible absorption spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. uobabylon.edu.iq For aromatic compounds like this compound, the absorption is typically dominated by π → π* transitions within the conjugated system. bspublications.net

The position of the absorption maximum (λmax) and the intensity of the absorption are sensitive to the molecular structure, substitution pattern, and the solvent environment. bspublications.net For example, extending the conjugation of the π-electron system generally leads to a bathochromic (red) shift, meaning absorption at a longer wavelength. uobabylon.edu.iq

A notable derivative of this compound is Firefly luciferin (B1168401), the substrate for the luciferase enzyme responsible for bioluminescence in fireflies. wikipedia.org Crystalline luciferin exhibits an ultraviolet absorption peak at 327 nm. wikipedia.org The absorption characteristics can be influenced by environmental factors; for instance, alkaline solutions cause a redshift in the absorption of firefly luciferin, which is attributed to the deprotonation of the hydroxyl group on the benzothiazole ring. wikipedia.org

Fluorescence spectroscopy provides information about the electronic excited states of a molecule. Upon absorbing a photon and reaching an excited state, a fluorescent molecule can relax to its ground state by emitting a photon.

Quantum Chemical and Computational Methodologies

Density Functional Theory (DFT) Calculations

GIAO Method for ¹H NMR Chemical Shift Computation

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for the accurate prediction of NMR chemical shifts. unifr.chimist.ma This method calculates the nuclear magnetic shielding tensors, which are then used to determine the chemical shifts of atoms within a molecule. modgraph.co.uk For organic molecules, including derivatives of this compound, Density Functional Theory (DFT) in combination with the GIAO method has proven to be a reliable tool for assigning ¹H NMR spectra. unifr.chnih.gov

Calculations are typically performed using a functional such as B3LYP with a basis set like 6-31G** or cc-pVDZ, which has been shown to provide a good balance between accuracy and computational cost. unifr.chmodgraph.co.uk Studies have demonstrated that this level of theory can predict ¹H chemical shifts with an average deviation of approximately 0.12 to 0.2 ppm when compared to experimental values, especially when solvent effects are modeled. unifr.chmodgraph.co.uk The GIAO/B3LYP/6-311++G** model, in particular, has been noted for achieving a root mean square (rms) deviation of 0.15 ppm for a test set of 80 different compounds. unifr.ch This computational technique is particularly valuable for distinguishing between isomers and confirming molecular structures where experimental data may be ambiguous. nih.gov

| Computational Method | Basis Set | Typical RMS Deviation (ppm) | Reference |

| GIAO/B3LYP | 6-31G | ~0.2 | modgraph.co.uk |

| GIAO/WP04 | cc-pVDZ | ~0.12 | unifr.ch |

| GIAO/B3LYP | 6-311++G | 0.15 | unifr.ch |

Analysis of Frontier Molecular Orbitals (HOMO, LUMO, Energy Gap)

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.orgyoutube.com The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, and its energy level corresponds to the ionization potential, while the LUMO acts as an electron acceptor, with its energy related to the electron affinity. youtube.comniscpr.res.in The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and the charge transfer capabilities within a molecule. niscpr.res.inirjweb.com

| Orbital/Parameter | Description | Significance |

| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons. | Represents the ability to donate an electron; determines nucleophilicity. youtube.com |

| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost orbital without electrons. | Represents the ability to accept an electron; determines electrophilicity. youtube.com |

| Energy Gap (ΔE) | The energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO). | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. niscpr.res.inresearchgate.net |

Mulliken Charges and Electrostatic Molecular Potential (MEP) Analysis

Mulliken population analysis is a method for calculating partial atomic charges, which provides information about the electron distribution within a molecule. chemrxiv.orgreddit.com This analysis, often performed using DFT calculations, helps in understanding the electronic structure and dipole moment. niscpr.res.in For thiazole derivatives, Mulliken charge analysis can identify which atoms are electron-rich or electron-deficient. irjweb.com Typically, electronegative atoms like nitrogen and oxygen exhibit negative charges, indicating they act as donor atoms, while hydrogen and sulfur atoms often carry positive charges. niscpr.res.in

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. irjweb.comsemanticscholar.org It is a valuable tool for identifying the reactive sites for electrophilic and nucleophilic attacks. irjweb.com In an MEP map:

Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., around lone pairs of electronegative atoms like oxygen and nitrogen) and are susceptible to electrophilic attack. irjweb.com

Blue regions represent positive electrostatic potential, corresponding to electron-deficient areas (e.g., around hydrogen atoms) and are prone to nucleophilic attack. irjweb.com

Green regions denote neutral or zero potential. irjweb.com

For benzothiazole derivatives, the MEP analysis helps to understand the regions of reactivity and intermolecular interactions. irjweb.com

| Analysis | Information Provided | Application in this compound Derivatives |

| Mulliken Charges | Distribution of partial atomic charges. chemrxiv.org | Identifies electron-rich (negative charge) and electron-poor (positive charge) atoms. niscpr.res.in |

| MEP Analysis | 3D visualization of electrostatic potential. semanticscholar.org | Predicts sites for electrophilic (red regions) and nucleophilic (blue regions) attack. irjweb.com |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical approach used to study intramolecular interactions, charge transfer, and electron delocalization within a molecule. researchgate.netuba.ar It provides a detailed understanding of the bonding and electronic structure by analyzing the interactions between filled "donor" NBOs (Lewis-type) and empty "acceptor" NBOs (non-Lewis type). uba.arfaccts.de

The stabilization energy (E(2)) associated with these donor-acceptor interactions is calculated using second-order perturbation theory. uba.ar A higher E(2) value indicates a stronger interaction, signifying greater electron delocalization from the donor orbital to the acceptor orbital. researchgate.net This analysis is crucial for understanding hyperconjugative effects and the nature of hydrogen bonds within the molecular structure. researchgate.netuba.ar The NBO method provides a framework that aligns computational results with classical concepts of localized bonds and lone pairs, making it an intuitive tool for chemical interpretation. uba.arfaccts.de

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used extensively in drug discovery to correlate the physicochemical properties or structural features of a series of compounds with their biological activities. jocpr.comnih.gov The goal of QSAR is to develop mathematical models that can predict the activity of new, unsynthesized compounds, thereby guiding the design and optimization of more potent molecules. jocpr.comresearchgate.net

For benzothiazole derivatives, QSAR studies have been employed to understand the structural requirements for various biological activities, such as anticancer or enzyme inhibitory effects. researchgate.netresearchgate.net These models are built by calculating molecular descriptors (e.g., steric, electronic, hydrophobic) for a set of known compounds (the training set) and then using statistical methods like multiple linear regression to establish a correlation with their measured biological activities. researchgate.netchula.ac.th The predictive power of a QSAR model is assessed through rigorous validation, including cross-validation and the use of an external test set. jocpr.com

Comparative Molecular Similarity Indices Analysis (CoMSIA)

Comparative Molecular Similarity Indices Analysis (CoMSIA) is an advanced 3D-QSAR technique that provides a detailed understanding of the relationship between the 3D structural properties of molecules and their biological activity. mdpi.comresearchgate.net Unlike its predecessor, CoMFA, CoMSIA uses a Gaussian function to calculate similarity indices, which makes the resulting models less sensitive to molecular alignment and grid spacing. mdpi.com

In a CoMSIA study, molecules are aligned, and five key physicochemical property fields are calculated: steric, electrostatic, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor. researchgate.netnih.gov The contribution of these fields is then correlated with biological activity using Partial Least Squares (PLS) analysis. nih.gov

For this compound-2-carboxamide derivatives investigated as monoamine oxidase B (MAO-B) inhibitors, a CoMSIA model yielded strong predictive ability with a cross-validated coefficient (q²) of 0.569 and a non-cross-validated coefficient (r²) of 0.915. nih.govnih.govfrontiersin.org The results are visualized as 3D contour maps, which indicate regions where modifications to the molecular structure could enhance or diminish activity. researchgate.net For instance, the contour maps might suggest that bulky groups are favored in one region (steric field) or that electronegative groups would increase activity in another (electrostatic field). researchgate.net This information is invaluable for the rational design of new, more potent derivatives. nih.govnih.gov

| CoMSIA Model Parameter | Value for 6-HBC Derivatives | Significance |

| q² (Cross-validated r²) | 0.569 | Indicates good internal predictive ability of the model. frontiersin.org |

| r² (Non-cross-validated r²) | 0.915 | Shows a strong correlation between predicted and actual activity for the training set. frontiersin.org |

| SEE (Standard Error of Estimate) | 0.109 | Measures the goodness of fit. |

| F-value | 52.714 | Indicates the statistical significance of the model. frontiersin.org |

Molecular Docking Simulations

Molecular docking is a computational simulation technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.net It is a key tool in structure-based drug design, helping to elucidate the binding mode and affinity of a ligand within the active site of a biological target. mdpi.combiointerfaceresearch.com

For derivatives of this compound, molecular docking studies have been instrumental in understanding their mechanism of action as enzyme inhibitors. nih.govnih.gov For example, in the study of this compound-2-carboxamide derivatives as MAO-B inhibitors, docking simulations revealed key interactions with amino acid residues in the enzyme's active site. nih.govfrontiersin.org These interactions often include:

Hydrogen bonds: Crucial for anchoring the ligand in the correct orientation.

Van der Waals and electrostatic interactions: Contribute significantly to the binding energy. frontiersin.org

The results are often quantified by a docking score, which estimates the binding affinity; a lower score typically indicates a more favorable binding interaction. mdpi.com By analyzing these interactions, researchers can rationally modify the ligand's structure to improve its binding affinity and selectivity for the target protein. nih.govmdpi.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are powerful computational methods used to understand the physical movement of atoms and molecules over time. In the context of this compound and its derivatives, MD simulations provide critical insights into the stability of these compounds when interacting with biological targets, such as enzymes or receptors. These simulations can predict how a ligand (like a this compound derivative) will bind to a protein and how stable the resulting complex will be.

One significant application of MD simulations has been in the study of this compound-2-carboxamide derivatives as potential inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. researchgate.netresearchgate.netnih.gov In these studies, after an initial molecular docking to predict the binding pose, MD simulations are run to analyze the dynamic behavior and binding stability of the ligand-receptor complex. researchgate.netresearchgate.netnih.gov

A key metric used to assess stability is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions in the simulated structure compared to a reference structure over time. For promising this compound-2-carboxamide derivatives, such as a compound designated as 31.j3, RMSD values were observed to fluctuate between 1.0 and 2.0 Å during simulations. researchgate.netnih.gov This limited fluctuation indicates that the compound maintains a stable conformation within the binding site of the MAO-B receptor. researchgate.netnih.gov

Furthermore, energy decomposition analysis from these simulations helps to identify the crucial interactions that stabilize the complex. Studies have revealed that Van der Waals interactions and electrostatic interactions are primary forces that play a significant role in the stable binding of these derivatives to the MAO-B receptor. researchgate.netnih.gov MD simulations have also been applied to other benzothiazole derivatives to assess their stability in the active sites of various proteins, such as those in SARS-CoV-2, confirming that these compounds can form stable complexes.

| Derivative Class | Target Protein | Key Finding | Metric/Observation | Reference |

|---|---|---|---|---|

| This compound-2-carboxamides | Monoamine Oxidase B (MAO-B) | High conformational stability | RMSD values fluctuate between 1.0 and 2.0 Å | researchgate.netnih.gov |

| This compound-2-carboxamides | Monoamine Oxidase B (MAO-B) | Stabilizing interactions identified | Van der Waals and electrostatic forces are dominant | researchgate.netnih.gov |

Free Energy Landscape (FEL) Studies

A Free Energy Landscape (FEL) is a topographical map that represents the conformational states of a molecule or a molecular system and their corresponding free energies. This computational analysis is used to explore the different shapes (conformations) a molecule can adopt, identifying the most stable (lowest energy) states, metastable intermediate states, and the energy barriers between them. The landscape is typically constructed by projecting the high-dimensional data from a molecular dynamics simulation onto a few key reaction coordinates, such as dihedral angles or distances between specific atoms.

By analyzing the FEL, researchers can understand the pathways of conformational changes, such as a ligand binding or unbinding from a protein, or a protein folding into its functional shape. The "valleys" on the landscape correspond to stable or metastable conformational states, while the "hills" represent the energy barriers that must be overcome for the molecule to transition from one state to another.

Despite the utility of this method for understanding molecular dynamics and conformational preferences, dedicated Free Energy Landscape studies specifically focusing on this compound or its derivatives are not extensively reported in the reviewed scientific literature. While the principles of FEL are widely applied in computational chemistry to explore molecular behavior, specific published analyses detailing the conformational energy landscapes of this particular compound family were not identified in the conducted research.

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) Binding Free Energy Calculations

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) and its close variant, Molecular Mechanics/Generalized Born Surface Area (MM-GBSA), are popular computational methods used to estimate the binding free energy of a ligand to a biological macromolecule. nih.gov These end-state methods offer a balance between the speed of simpler scoring functions and the computational expense of more rigorous alchemical free energy calculations. nih.govpeng-lab.org The calculation is typically performed on snapshots taken from a molecular dynamics simulation trajectory.

The binding free energy in MM-PBSA/GBSA is calculated by combining several energy terms:

Molecular Mechanics (MM) Energy: This includes the internal energy of the molecules (bond, angle, and dihedral energies) as well as the van der Waals and electrostatic interactions in the gas phase.

Solvation Free Energy: This term is divided into two components:

Polar Solvation Energy: Calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model, which treats the solvent (usually water) as a continuous medium with a specific dielectric constant. nih.gov

Non-polar Solvation Energy: Typically estimated based on the Solvent Accessible Surface Area (SASA). nih.gov

While specific MM-PBSA studies for this compound were not prominently found, the MM-GBSA method has been applied to the broader class of benzothiazole derivatives. For instance, in a study designing novel benzothiazole compounds as potential p53-MDM2 inhibitors for cancer therapy, MM-GBSA analysis was used to calculate binding free energies. The results indicated consistent and favorable binding free energies for the designed compounds, supporting their potential as effective inhibitors. nih.gov Such calculations are crucial for validating docking results and ranking potential drug candidates before synthesis and experimental testing. nih.gov

| Energy Component | Description | Contribution |

|---|---|---|

| ΔEMM (Gas-Phase Energy) | Includes internal, van der Waals, and electrostatic energies. | Calculates direct interactions between ligand and protein. |

| ΔGsolv (Solvation Free Energy) | Sum of polar and non-polar contributions to solvation. | Accounts for the effect of the solvent on binding. |

| -TΔS (Conformational Entropy) | Change in entropy upon binding (often omitted due to high computational cost). | Accounts for changes in conformational freedom. |

| ΔGbind (Total Binding Free Energy) | ΔEMM + ΔGsolv - TΔS | Overall estimate of the binding affinity. |

Advanced Applications of 6 Hydroxybenzothiazole in Medicinal Chemistry and Pharmaceutical Development

6-Hydroxybenzothiazole as a Key Synthetic Intermediate in Pharmaceutical Development

This compound is a crucial starting material in the synthesis of a variety of biologically active molecules. chemimpex.comchemimpex.commendelchemicals.comchemimpex.com Its reactive hydroxyl group and benzothiazole (B30560) core make it an ideal candidate for chemical modifications to produce compounds with therapeutic potential. chemimpex.com For instance, it is a key intermediate in the production of dyes, pigments, and pharmaceuticals. chemimpex.commendelchemicals.com The benzothiazole structure is present in numerous synthetic compounds with biological properties. researchgate.net

One of the most notable applications of this compound is in the synthesis of D-luciferin, the substrate for firefly luciferase. The process involves the synthesis of 2-cyano-6-hydroxybenzothiazole (B1631455), a key intermediate that reacts with D-cysteine to produce D-luciferin in high yield. plos.orgthieme-connect.com

Furthermore, derivatives of this compound are being explored for their potential in treating neurodegenerative diseases, skin conditions due to their antibacterial properties, and as additives in plastics to improve stability. chemimpex.com The synthesis of these derivatives often involves reactions like etherification and esterification at the 6-hydroxy position. For example, reacting this compound with α,ω-dibromoalkanes yields ether-linked derivatives.

Development of Novel Therapeutic Agents Targeting Specific Biological Pathways

The versatile structure of this compound has enabled the development of targeted therapeutic agents for a range of diseases by interacting with specific biological pathways.

Monoamine Oxidase B (MAO-B) Inhibition and Neuroprotection

Derivatives of this compound, particularly this compound-2-carboxamides, have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B). researchgate.netnih.govfrontiersin.orgnih.govbenthamdirect.comfrontiersin.org MAO-B is an enzyme involved in the metabolism of neurotransmitters, and its inhibition is a key strategy in the treatment of neurodegenerative disorders like Parkinson's disease.

Modifications to the amide substituent of this compound-2-carboxamide have led to the discovery of several potent compounds. researchgate.netfrontiersin.org For instance, the cyclohexylamide derivative 40 showed high potency towards MAO-B with an IC50 value of 11 nM. researchgate.net Another derivative, the phenethylamide 30 , was identified as a multipotent inhibitor of both MAO-B (IC50 = 41 nM) and the aggregation of α-synuclein and tau proteins, which are hallmarks of neurodegenerative diseases. researchgate.net This compound also demonstrated neuroprotective effects against toxicities induced by α-synuclein and tau without showing cytotoxicity in SH-SY5Y neuroblastoma cells. researchgate.net

Computational studies, including 3D-QSAR and molecular dynamics simulations, have been employed to design and predict the activity of novel this compound-2-carboxamide derivatives as MAO-B inhibitors. nih.govfrontiersin.orgnih.govbenthamdirect.com These studies have shown that van der Waals and electrostatic interactions are crucial for the stable binding of these inhibitors to the MAO-B receptor. nih.gov

Some this compound urea (B33335) derivatives have also been developed as dual inhibitors of Dyrk1A and α-synuclein aggregation, showing neuroprotective effects. nih.govresearchgate.netacs.orgthieme-connect.com For example, compound b20 protected SH-SY5Y neuroblastoma cells against α-syn-induced cytotoxicity. nih.govresearchgate.net

Table 1: Potency of this compound Derivatives as MAO-B Inhibitors

| Compound | Substituent | MAO-B IC50 (nM) | Reference |

| 40 | Cyclohexylamide | 11 | researchgate.net |

| 30 | Phenethylamide | 41 | researchgate.net |

| 31.j3 | Not Specified | Predicted 159 | |

| 32.a | Not Specified | Predicted 245 | |

| 33.b | Not Specified | Predicted 300 | |

| b27 | Not Specified | 20 (against DYRK1A) | researchgate.net |

Firefly Luciferin (B1168401) and Bioluminescence Applications

This compound is a fundamental precursor in the synthesis of firefly luciferin. plos.orgnih.gov The key step in this synthesis is the reaction of 2-cyano-6-hydroxybenzothiazole with D-cysteine. plos.orgthieme-connect.comnih.gov This reaction is the final step in the chemical synthesis of D-luciferin and proceeds with a high yield. plos.orgnih.gov

The biosynthesis of luciferin in fireflies is thought to involve cysteine and p-benzoquinones as metabolic precursors. nih.gov Isotope labeling studies have indicated that luciferin can be formed spontaneously from these precursors in a neutral buffered solution. nih.gov The proposed biosynthetic pathway suggests the formation of 2-cyano-6-hydroxybenzothiazole from oxyluciferin, which can then be recycled back to luciferin. plos.orgplos.org

The chemiluminescence properties of 2-amino-6-hydroxybenzothiazole (B1265925) have also been noted, suggesting potential applications in biochemical assays and imaging techniques. smolecule.com

Carbonic Anhydrase Inhibition for Ocular Hypotension

Derivatives of this compound have been investigated as topical carbonic anhydrase (CA) inhibitors for the treatment of glaucoma, a condition often associated with elevated intraocular pressure (IOP). acs.orgmdpi.comcapes.gov.brresearchgate.netebi.ac.uknih.govebi.ac.uk Systemic CA inhibitors are used to treat glaucoma, but topical agents are sought to minimize side effects. acs.org

A series of O-acyl derivatives of this compound-2-sulfonamide have been developed as prodrugs to enhance corneal penetration. acs.orgebi.ac.uknih.gov These esters are converted to the active parent compound, this compound-2-sulfonamide (4 ), by ocular esterases. acs.orgnih.gov

One of the most effective compounds in this series is 2-sulfamoyl-6-benzothiazolyl 2,2-dimethylpropionate (22 , L-645,151), which demonstrated a 40-fold enhancement in delivery through the cornea compared to the parent phenol. nih.gov L-645,151 was found to be a potent topically active ocular hypotensive agent in rabbits. nih.govnih.gov

Table 2: Ocular Hypotensive Activity of Carbonic Anhydrase Inhibitors

| Compound | Description | Minimum Effective Concentration (%) | Reference |

| L-645,151 | O-pivaloyl ester of L-643,799 | 0.25 | nih.gov |

| L-643,799 | This compound-2-sulfonamide | 2 | nih.gov |

| Dichlorphenamide | - | 10 | nih.gov |

| Methazolamide | - | 5 | nih.gov |

Potential in Anticancer Therapies

Benzothiazole derivatives, including those derived from this compound, have shown promise as anticancer agents. researchgate.netontosight.aiontosight.ainih.govnih.govnih.govresearchgate.net

One such derivative, 2-(3,5-dihydroxyphenyl)-6-hydroxybenzothiazole, was found to induce apoptosis in breast cancer cells (MDA-MB-231) by causing cell cycle arrest at the G1/S phase. The presence of multiple hydroxyl groups appears to be important for its pro-apoptotic activity.

Another compound, 2-(4-amino-3-methylphenyl)benzothiazole (DF 203), exhibits potent and selective activity against certain human tumor cell lines. nih.govnih.gov Sensitive cancer cells, like MCF-7, metabolize DF 203 to its main inactive metabolite, 2-(4-amino-3-methylphenyl)-6-hydroxybenzothiazole. nih.govnih.gov This selective metabolism, which involves the enzyme cytochrome P450 1A1 (CYP1A1), may be responsible for the drug's selective antitumor profile. nih.gov

Hydroxybenzothiazoles have also been identified as nonsteroidal inhibitors of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), an enzyme implicated in estrogen-dependent diseases like breast cancer. plos.org A keto-derivative, compound 6 , showed potent inhibition of 17β-HSD1 with an IC50 value of 44 nM. plos.org

Table 3: Anticancer Activity of Benzothiazole Derivatives

| Compound | Cancer Cell Line | IC50 | Activity | Reference |

| 2-(3,5-Dihydroxyphenyl)-6-hydroxybenzothiazole | MDA-MB-231 (Breast) | 25 µM | Growth inhibition, Apoptosis | researchgate.net |

| DF 203 | MCF-7 (Breast) | <0.1 µM | Growth inhibition | nih.gov |

| Compound 6 | Not Specified | 44 nM | 17β-HSD1 Inhibition | plos.org |

| 7-Hydroxybenzothiazole-2-carboxylic acid | SKBR-3 (Breast) | 1.2 nM | Cytotoxic |

Antibacterial Properties

Derivatives of this compound have demonstrated antibacterial activity against various pathogens. smolecule.comresearchgate.netchembk.com A series of functionalized arylbenzothiazoles were synthesized and tested against Gram-positive bacteria such as Staphylococcus aureus and Micrococcus luteus, and Gram-negative bacteria including Escherichia coli, Pseudomonas aeruginosa, and Salmonella enterica. researchgate.net These compounds exhibited good antimicrobial activity, validating the potential of the benzothiazole scaffold in drug discovery. researchgate.net

2-Amino-6-hydroxybenzothiazole has also been identified as a candidate for developing new antibacterial agents. smolecule.com Research has shown its effectiveness as a corrosion inhibitor for steel, a property that can be related to its interaction with surfaces. smolecule.com

Other Biological Activities (e.g., Antimicrobial, Antifungal)

Beyond its well-documented applications, the this compound core is a key pharmacophore in the development of agents with antimicrobial and antifungal properties. The benzothiazole nucleus itself is present in numerous compounds that exhibit a broad spectrum of activity against various pathogens. esisresearch.orgnih.gov

Derivatives of this compound have demonstrated significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, including pathogens such as Staphylococcus aureus and Escherichia coli. The antifungal potential of these compounds has also been explored, with studies showing activity against fungi like Candida albicans and Aspergillus niger. esisresearch.orgnih.govacs.org Research indicates that the antimicrobial efficacy of these derivatives can be significantly influenced by the nature and position of substituents on the benzothiazole ring system. For instance, the introduction of electron-withdrawing groups, such as nitro or chloro moieties, has been shown to enhance the antimicrobial potency of certain benzothiazole derivatives. esisresearch.orgnih.gov

A study on a series of functionalized arylbenzothiazoles, including a this compound derivative, highlighted their antimicrobial potential. The combination of a hydroxyl group with an amino group was found to positively influence both antibacterial and antifungal activity. beilstein-journals.org One derivative, in particular, showed promising activity against Pseudomonas aeruginosa, Escherichia coli, and Salmonella enterica with Minimum Inhibitory Concentration (MIC) values ranging from 12.25 to 25 µg/mL. beilstein-journals.org The same compound also exhibited the best antifungal activity against the pathogenic yeast Candida albicans, with MIC values between 12.5 and 25 µg/mL. beilstein-journals.org

Table 1: Antimicrobial Activity of Selected Benzothiazole Derivatives

| Compound/Derivative | Target Microorganism | Activity/Potency | Reference(s) |

|---|---|---|---|

| This compound Derivatives | Staphylococcus aureus, Escherichia coli | Significant antibacterial activity | |

| Arylbenzothiazole with Hydroxyl and Amino Groups | Pseudomonas aeruginosa, Escherichia coli, Salmonella enterica | MIC: 12.25 - 25 µg/mL | beilstein-journals.org |

| Arylbenzothiazole with Hydroxyl and Amino Groups | Candida albicans | MIC: 12.5 - 25 µg/mL | beilstein-journals.org |

| 2-(Phenoxymethyl)benzothiazole | Staphylococcus aureus | MIC: 3.12 µg/ml | esisresearch.org |

| Benzothiazole Derivatives with Electron-Withdrawing Groups | Candida albicans | Increased potency | esisresearch.orgnih.gov |

Drug Delivery Systems and Enhancement of Therapeutic Efficacy

The therapeutic potential of this compound and its derivatives can be further enhanced through innovative drug delivery systems. These systems aim to improve the solubility, stability, and bioavailability of the active compounds, thereby increasing their therapeutic efficacy.

Supramolecular hosts, such as p-sulfonatocalixarenes, have emerged as promising carriers for drug delivery. mdpi.comnankai.edu.cn These macrocyclic molecules possess a hydrophobic cavity and a hydrophilic outer surface, making them ideal for encapsulating poorly water-soluble drug molecules and improving their pharmaceutical properties. nankai.edu.cn The encapsulation of guest molecules within p-sulfonatocalixarenes is driven by non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. researchgate.net

Research has demonstrated the successful encapsulation of a this compound derivative, 2-cyano-6-hydroxybenzothiazole, within p-sulfonatocalix researchgate.netarene. acs.orgresearchgate.net This host-guest complex formation was confirmed through various spectroscopic techniques, including NMR and fluorescence spectroscopy. researchgate.net The encapsulation within the p-sulfonatocalixarene cavity can enhance the stability and solubility of the benzothiazole derivative, which is crucial for its formulation as a therapeutic agent. Furthermore, such supramolecular systems have been shown to improve the cytotoxic effects of the encapsulated compound against cancer cells, indicating their potential as effective drug delivery vehicles. The formation of these inclusion complexes can also modulate the physicochemical properties of the guest molecule, such as its pKa value, which can be advantageous for drug delivery. researchgate.net

Mechanisms of Action and Structure-Activity Relationship Studies

Understanding the mechanisms of action and structure-activity relationships (SAR) of this compound derivatives is crucial for the rational design of more potent and selective therapeutic agents.

The antimicrobial activity of benzothiazole derivatives is believed to stem from their ability to interact with various molecular targets within microbial cells. Some proposed mechanisms include the inhibition of essential enzymes, such as uridine (B1682114) diphosphate-N-acetyl-enolpyruvyl-glucosamine reductase (MurB), which is involved in bacterial cell wall synthesis. nih.gov Another potential target is dihydropteroate (B1496061) synthase, an enzyme critical for folate synthesis in bacteria. nih.gov The disruption of the bacterial cell membrane and inhibition of nucleic acid synthesis are other plausible mechanisms of action. mdpi.com

SAR studies have provided valuable insights into the structural requirements for the antimicrobial activity of this compound derivatives. The presence and position of various substituents on the benzothiazole core play a significant role in determining their biological activity. nih.gov For instance, the introduction of electron-withdrawing groups, such as fluorine, chlorine, or a nitro group, can significantly impact antibacterial activity. esisresearch.orgnih.gov Studies have shown that a chloro group at the 5th position of the benzothiazole ring can increase antibacterial activity. nih.gov

In the context of neurodegenerative diseases, derivatives of this compound-2-carboxamide have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the pathophysiology of these disorders. frontiersin.orgnih.govnih.gov SAR studies in this area have focused on modifications of the amide substituent to enhance inhibitory potency and selectivity. frontiersin.orgnih.gov Furthermore, certain this compound urea derivatives have been developed as dual inhibitors of Dyrk1A (dual-specificity tyrosine-regulated kinase 1A) and α-synuclein aggregation, both of which are key pathological hallmarks of Parkinson's disease. researchgate.net

Preclinical and Clinical Research of this compound-based Compounds

Several this compound-based compounds have shown promise in preclinical studies, paving the way for their potential clinical development. A notable area of research is their application as imaging agents for neurodegenerative diseases, particularly Alzheimer's disease.

A derivative of this compound, N-methyl-[11C]2-(4'-methylaminophenyl)-6-hydroxybenzothiazole, commonly known as Pittsburgh Compound B (PiB), is a well-established PET tracer for imaging amyloid-β plaques in the brains of individuals with Alzheimer's disease. Another derivative, [N-2-fluoropropyl]-2-(4'(methylamino)phenyl)-6-hydroxybenzothiazole, has been evaluated as a potential Aβ amyloid peptide polymerization inhibitor and PET tracer, showing significant brain uptake and rapid washout in preclinical imaging studies. snmjournals.org

In the realm of therapeutics for neurodegenerative diseases, novel this compound-2-carboxamide derivatives have been designed as potent and selective MAO-B inhibitors. frontiersin.orgnih.govnih.govscispace.com These compounds have demonstrated favorable pharmacokinetic properties and bioavailability in in vitro and in vivo experiments, providing a strong basis for their further preclinical development as potential treatments for neurodegenerative conditions. frontiersin.orgnih.gov Preclinical studies, including animal experiments, are underway to assess their efficacy and toxicity profiles. frontiersin.orgnih.gov While specific clinical trial data for this compound derivatives is emerging, a related benzothiazole compound, Riluzole, has been evaluated in a clinical trial for Alzheimer's disease, highlighting the therapeutic potential of this chemical scaffold. nih.gov

Biodegradation Pathways and Mechanisms

The biodegradation of benzothiazoles is a critical process determining their fate and persistence in the environment. While some derivatives are recalcitrant, others, such as the unsubstituted benzothiazole (BT) and 2-hydroxybenzothiazole (B105590) (OBT), are generally considered biodegradable under certain conditions. nih.gov Research has focused on isolating and characterizing microorganisms capable of mineralizing these compounds, with particular attention to bacterial strains from the genus Rhodococcus.

Several studies have identified strains of Rhodococcus as potent degraders of benzothiazole compounds. scispace.com Species such as Rhodococcus rhodochrous, Rhodococcus pyridinovorans, and Rhodococcus erythropolis have been isolated and shown to utilize benzothiazoles as a source of carbon, nitrogen, and energy. nih.govscispace.comresearchgate.netalljournals.cn

Rhodococcus rhodochrous strain OBT18 , isolated on OBT, is capable of degrading both OBT and BT. nih.govresearchgate.net It transforms these substrates into a more polar metabolite, 2,6-dihydroxybenzothiazole. researchgate.net This strain has also been shown to transform 2-aminobenzothiazole (B30445) (ABT) into 2-amino-6-hydroxybenzothiazole. researchgate.net

Rhodococcus pyridinovorans strain PA effectively biodegrades BT and OBT. nih.govnih.gov Studies on this strain have provided detailed insights into the metabolic pathway, demonstrating successive oxidation steps. nih.govnih.gov

Rhodococcus erythropolis strain BTSO31 is notable for its ability to degrade benzothiazole-2-sulfonate (BTSO3), in addition to OBT and BT. nih.govosti.gov This strain was the first axenic culture reported to be capable of degrading BTSO3. nih.govosti.gov

The degradation capabilities of these strains highlight a common metabolic strategy within the Rhodococcus genus for attacking the benzothiazole structure. researchgate.net

The microbial degradation of benzothiazoles proceeds through a series of hydroxylated intermediates. A common theme in the aerobic degradation pathways is the convergence towards hydroxylated derivatives. nih.gov

For the degradation of unsubstituted benzothiazole (BT), the pathway typically involves:

First Hydroxylation: BT is oxidized to 2-hydroxybenzothiazole (OBT). nih.govnih.govnih.gov This step is catalyzed by what is presumed to be a monooxygenase enzyme. nih.gov

Second Hydroxylation: OBT is further hydroxylated to form a dihydroxybenzothiazole. nih.govnih.govnih.gov

Metabolite Identification: Using advanced analytical techniques like nuclear magnetic resonance (NMR) spectroscopy, this dihydroxy metabolite has been precisely identified as 2,6-dihydroxybenzothiazole . researchgate.netichem.mdethz.ch

Similarly, the biodegradation of 2-aminobenzothiazole (ABT) by Rhodococcus rhodochrous results in the accumulation of 2-amino-6-hydroxybenzothiazole , indicating that hydroxylation at the 6-position of the benzene (B151609) ring is a recurring metabolic step. researchgate.netichem.mdasm.org This suggests a general mechanism for the biotransformation of various benzothiazole derivatives by these bacteria. asm.org

Table 2: Key Metabolites in Benzothiazole Biodegradation by Rhodococcus Strains

| Initial Substrate | Microbial Strain(s) | Key Intermediate(s) | Final Identified Product(s) | Reference |

|---|---|---|---|---|

| Benzothiazole (BT) | R. pyridinovorans PA, R. rhodochrous OBT18, R. erythropolis BTS1 | 2-Hydroxybenzothiazole (OBT) | 2,6-Dihydroxybenzothiazole, Dicarboxylic acid | researchgate.netnih.govnih.gov |

| 2-Hydroxybenzothiazole (OBT) | R. pyridinovorans PA, R. rhodochrous OBT18 | - | 2,6-Dihydroxybenzothiazole | researchgate.netnih.gov |

| 2-Aminobenzothiazole (ABT) | R. rhodochrous OBT18 | - | 2-Amino-6-hydroxybenzothiazole | researchgate.netichem.md |

| Benzothiazole-2-sulfonate (BTSO3) | R. erythropolis BTSO31 | 2-Hydroxybenzothiazole (OBT) | Dihydroxybenzothiazole | nih.govosti.gov |

The breakdown of the stable aromatic structure of benzothiazoles requires specific enzymatic machinery. Following the initial hydroxylation steps, the subsequent and critical stage is the cleavage of the benzene ring.

Research on Rhodococcus pyridinovorans PA has demonstrated that after the formation of a putative dihydroxybenzothiazole intermediate, the benzene ring is opened. nih.govnih.gov This ring-opening occurs via ortho (intradiol) cleavage, a reaction catalyzed by the enzyme catechol 1,2-dioxygenase . researchgate.netnih.govnih.gov The involvement of this enzyme was confirmed through the identification of a dicarboxylic acid ring-opening product and through inhibition studies. nih.govnih.gov While catechol 1,2-dioxygenase appears to be central, some findings suggest that catechol 2,3-dioxygenase (catalyzing meta cleavage) may also play a role depending on the specific culture conditions. researchgate.netnih.govnih.gov The initial hydroxylation steps leading from BT to OBT and then to the dihydroxy derivative are thought to be carried out by monooxygenases. nih.govasm.org

The efficiency of microbial degradation of benzothiazoles can be influenced by various environmental parameters, although these compounds can be degraded under a range of conditions.

One study investigating the degradation of benzothiazole-2-sulfonate (BTSO3) by Rhodococcus erythropolis BTSO31 found that the degradation rate was not significantly affected by changes in pH between 6.0 and 8.0. nih.gov Furthermore, varying the initial substrate concentration (from 50 to 600 mg/L) and salt concentrations did not substantially impact the degradation rate or the final cell density. nih.gov This suggests a degree of resilience in the degradation process by this particular strain. However, for some benzothiazoles like BT and 2-mercaptobenzothiazole (B37678) (MBT), threshold concentrations have been noted, above which they can exert inhibitory effects on the microbial consortia found in biological treatment systems. nih.gov

In complex environments such as wastewater treatment plants (WWTPs), the biodegradation of micropollutants like benzothiazoles often occurs through co-metabolism. dtu.dknih.gov Co-metabolism is the process where microorganisms degrade a compound from which they derive no energy or nutrients, facilitated by enzymes produced for the metabolism of a primary, growth-supporting substrate (e.g., the organic matter in wastewater). dtu.dk

Studies using lab-scale moving bed biofilm reactors (MBBRs) and activated sludge systems to treat wastewater containing benzotriazoles and hydroxy-benzothiazole have demonstrated the importance of co-metabolism. dtu.dknih.gov The removal of these compounds was observed to be more efficient in reactors with higher concentrations of conventional pollutants (measured as Chemical Oxygen Demand, COD), indicating that the presence of readily available primary substrates enhances the degradation of the target micropollutants. dtu.dk Both suspended (activated sludge) and attached (biofilm) biomass have been shown to co-metabolize these compounds. nih.gov In some integrated treatment systems, the degradation of refractory organics like benzothiazoles is promoted by microorganisms that can utilize them through co-metabolic pathways. frontiersin.org This process is crucial for the partial removal of these persistent chemicals in WWTPs. dtu.dknih.gov

6 Hydroxybenzothiazole in Environmental Science and Degradation Studies

The widespread use of benzothiazole (B30560) derivatives has led to their emergence as environmental contaminants. 6-Hydroxybenzothiazole, a metabolite and transformation product of various benzothiazoles, is of particular interest in environmental science due to its potential persistence and biological activity. This section explores its environmental fate, including degradation processes, sorption behavior, analytical detection methods, and ecotoxicological effects.

Miscellaneous Research Applications of 6 Hydroxybenzothiazole

Role in Analytical Chemistry

The inherent reactivity and spectroscopic properties of 6-hydroxybenzothiazole and its derivatives make them valuable tools in analytical chemistry for the detection and quantification of various analytes.

This compound and its analogues have demonstrated significant potential as reagents for the detection of metal ions. Their ability to form stable complexes with various metal ions is a key feature in this application. chemimpex.com This complexation often results in a measurable change, such as a color shift, which can be used in colorimetric assays for environmental monitoring and quality control in industrial processes. chemimpex.com The hydroxyl (-OH) group and the nitrogen (N) atom within the benzothiazole (B30560) structure can interact with metal ions, leading to the formation of these stable complexes. mdpi.com

Derivatives of this compound have been specifically designed to detect certain metal ions with high selectivity and sensitivity. For instance, a novel hydroxybenzothiazole derivative, designated HBT 2, was synthesized and shown to selectively detect copper ions (Cu²⁺/Cu⁺). mdpi.com The interaction between HBT 2 and copper ions resulted in a quenching of its fluorescence, allowing for the detection of these ions at nanomolar concentrations. mdpi.com Research has demonstrated the utility of these compounds in detecting heavy metals in environmental samples, providing a reliable method for monitoring pollution levels. chemimpex.com

Detection of Metal Ions by this compound Derivatives

| Derivative | Detected Ion(s) | Detection Principle | Limit of Detection |

|---|---|---|---|

| HBT 2 | Cu²⁺ / Cu⁺ | Fluorescence Quenching | 250 nM (Cu²⁺), 69 nM (Cu⁺) mdpi.com |

| General this compound | Heavy Metals | Colorimetric Assays chemimpex.comchemimpex.com | Not Specified |

The unique photophysical properties of benzothiazole derivatives have led to their development as fluorescent probes for imaging and detection within biological systems. researchgate.net Fluorescent probes are instrumental in cell biology for their non-invasive nature, high sensitivity, and real-time monitoring capabilities. frontiersin.org

A specially designed hydroxybenzothiazole derivative (HBT 2) has been successfully used for the bio-imaging of Cu²⁺ ions in living human lung cancer cells (A549). mdpi.com The probe was observed to enter the cells, and upon the introduction of Cu²⁺ ions, its fluorescence was quenched in a concentration-dependent manner. mdpi.com This demonstrates the potential of this compound-based probes for real-time monitoring of metal ions under physiological conditions. mdpi.com Another derivative, 2-cyano-6-hydroxybenzothiazole (B1631455) (CBTOH), a precursor to firefly luciferin (B1168401), is also noted for its potential application as a fluorescent probe in biochemical studies due to its interesting fluorescence characteristics that are sensitive to the surrounding environment. guidechem.comresearchgate.net

Applications in Materials Science

In materials science, this compound serves as a versatile building block and additive for enhancing the properties of various materials, from high-performance polymers to everyday plastics and rubbers.

Derivatives of this compound are utilized in the formulation of specialty polymers to enhance their material properties. For example, 2-amino-6-hydroxybenzothiazole (B1265925) is incorporated into polymers to improve their thermal stability and mechanical properties. chemimpex.com Such enhancements are critical for demanding applications in the automotive and aerospace industries. chemimpex.com The aromatic nature of the benzothiazole ring contributes to thermal stability, while the potential for hydrogen bonding and other intermolecular interactions can bolster mechanical strength. fiveable.me The incorporation of such heterocyclic structures can lead to cross-linked polymers, which generally exhibit enhanced durability and thermal resistance. solubilityofthings.com Studies on related benzothiazole compounds have shown that their inclusion in polymer matrices can improve thermal stability and mechanical strength, making them suitable for use in coatings and composites.

Impact of Benzothiazole Derivatives on Polymer Properties

| Polymer Application | Benzothiazole Derivative | Improved Property | Industry Relevance |

|---|---|---|---|

| Specialty Polymers | 2-Amino-6-hydroxybenzothiazole | Thermal Stability, Mechanical Properties chemimpex.com | Automotive, Aerospace chemimpex.com |

| Coatings, Composites | N-(6-methoxy-1,3-benzothiazol-2-yl)pyrazine-2 | Thermal Stability, Mechanical Strength | Materials Manufacturing |

This compound is employed in the formulation of rubber and plastics, where it functions as a stabilizer and an antioxidant. chemimpex.comchemimpex.com Its role is to enhance the durability and longevity of these materials by preventing oxidative degradation. chemimpex.comchemimpex.com The effectiveness of this compound in this capacity is attributed to its ability to scavenge free radicals, which are highly reactive species that initiate the degradation of polymer chains. chemimpex.com As a phenolic antioxidant, it can neutralize the chain reactions caused by heat and UV radiation, which would otherwise lead to a decrease in mechanical properties, embrittlement, and cracking. vinatiorganics.com By inhibiting these degradation pathways, the compound helps maintain the polymer's flexibility and structural integrity, thereby extending the product's lifespan. vinatiorganics.com

The chemical structure of this compound makes it a valuable intermediate in the synthesis of dyes and pigments. chemimpex.comcymitquimica.com The presence of the reactive hydroxyl group enhances its utility as a precursor in the development of colored compounds. chemimpex.com Derivatives such as 2-amino-6-hydroxybenzothiazole and 2-cyano-6-hydroxybenzothiazole are specifically mentioned as intermediates in the production of dyes. chemimpex.comguidechem.com These molecules can be chemically modified and reacted with other compounds to create a variety of colors for different applications, including the textile industry, where they can offer vibrant hues and improved fastness properties. chemimpex.comguidechem.com

Biochemical Research: Probing Enzyme Activities and Metabolic Pathways

The unique structure of this compound and its derivatives makes them valuable tools in biochemical research, particularly for investigating enzyme functions and elucidating metabolic pathways. Derivatives of this compound serve as probes in biochemical assays, helping researchers to understand complex biological processes. chemimpex.com For example, the antitumor activity of certain hydroxylated benzothiazole derivatives is linked to their specific metabolic pathways within cancer cells, highlighting the compound's role in studying cellular metabolism.

A significant derivative, 2-cyano-6-hydroxybenzothiazole, is a key intermediate in the biosynthesis of D-luciferin, the light-emitting compound found in fireflies. researchgate.net The enzymatic oxidation of luciferin results in the formation of 2-cyano-6-hydroxybenzothiazole, which is then recycled back to luciferin through a condensation reaction with cysteine. researchgate.net The study of this natural cycle provides insights into the enzymatic processes involved. Furthermore, the fluorescent properties of 2-cyano-6-hydroxybenzothiazole are sensitive to solvent and acidity, making it a potential fluorescent probe to investigate microenvironments within biological systems. researchgate.net

Metabolomic approaches, which involve the large-scale study of small molecules (metabolites) within cells, are increasingly used to discover the functions of unknown enzymes and map new metabolic pathways. nih.gov Techniques like activity-based metabolomic profiling track enzyme-induced changes in a complex mix of metabolites. nih.gov While not mentioning this compound directly, these methodologies represent the types of advanced biochemical research where derivatives of this compound, acting as enzyme substrates or probes, could be employed to uncover the functions of orphan enzymes and their roles in metabolism. nih.gov

Corrosion Inhibition

Derivatives of this compound have demonstrated significant efficacy as corrosion inhibitors, particularly for protecting steel in acidic environments. smolecule.com The compound 2-amino-6-hydroxybenzothiazole has been extensively studied for its ability to prevent the corrosion of carbon steel and API X80 steel in hydrochloric acid (HCl) solutions. researcher.liferesearchgate.net

The primary mechanism of inhibition is the adsorption of the inhibitor molecules onto the metal surface, forming a protective film. researcher.liferesearchgate.net This film acts as a barrier, slowing down both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researcher.lifemdpi.com Research indicates that 2-amino-6-hydroxybenzothiazole functions as a mixed-type inhibitor, with a more pronounced effect on the cathodic reaction. researcher.life

Several molecular features contribute to the high efficiency of these inhibitors:

Planar Structure : The flat nature of the benzothiazole ring system facilitates strong adsorption onto the metal surface. smolecule.comresearchgate.net

Functional Groups : The presence of the hydroxyl (-OH) group, amino (-NH2) group, and the sulfur (S) and nitrogen (N) atoms in the thiazole (B1198619) ring are crucial. researcher.liferesearchgate.net These groups, especially the sulfur atom, act as active centers for adsorption, donating electrons to the vacant d-orbitals of iron atoms on the steel surface. researcher.liferesearchgate.net The introduction of the hydroxyl group enhances the molecule's coordination activity and promotes the formation of feedback bonds, strengthening the adsorption. researcher.life

Studies have shown that 2-amino-6-hydroxybenzothiazole provides excellent protection even at very low concentrations. researcher.liferesearchgate.net

Table 1: Corrosion Inhibition Performance of 2-Amino-6-hydroxybenzothiazole

| Inhibitor | Metal | Corrosive Medium | Inhibitor Concentration | Key Finding | Source |

| 2-amino-6-hydroxybenzothiazole | Carbon Steel | 0.5 mol/L HCl | 0.0010 mol/L | Demonstrated the highest and most persistent corrosion inhibition. | researcher.life |

| 2-amino-6-hydroxybenzothiazole | Steel API X80 | 5% HCl | Very low concentrations | Showed excellent inhibiting features due to its planar structure and functional groups. | smolecule.comresearchgate.net |

Applications in the Textile Industry

In the textile industry, derivatives of this compound are utilized in dyeing processes. chemimpex.com Specifically, 2-amino-6-hydroxybenzothiazole is applied to textiles to achieve vibrant colors and improve the fastness properties of the dyes. chemimpex.com Dye fastness refers to the resistance of a dyed fabric to fade or run when exposed to various conditions such as washing, light, and rubbing. The use of such compounds helps produce high-quality textiles with durable and long-lasting color. chemimpex.com

While many different chemicals are used in textile manufacturing, benzothiazole derivatives have been identified in final clothing products. researchgate.net Their application in dyeing demonstrates one of their specific roles in this complex industrial chain. chemimpex.com

Optoelectronic Applications